1-Phenylcyclopropanecarboxylic acid

Description

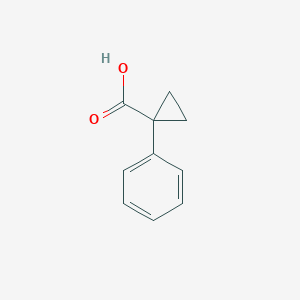

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWCCNVRNHTGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210118 | |

| Record name | 1-Phenylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6120-95-2 | |

| Record name | 1-Phenylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6120-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6120-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenylcyclopropanecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5VCA2EW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-phenylcyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical and physical characteristics, synthesis and purification protocols, spectral data, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its structure, featuring a phenyl group attached to a cyclopropane ring bearing a carboxylic acid moiety, imparts unique conformational rigidity and electronic properties that are of interest in the design of bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | 1-phenylcyclopropane-1-carboxylic acid | [1] |

| CAS Number | 6120-95-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [2][3] |

| Appearance | White to cream crystals or powder | [1][3] |

| Melting Point | 83.5-89.5 °C | [1][3] |

| Boiling Point | Not readily available. | Decomposes upon heating at atmospheric pressure. |

| Solubility | Soluble in methanol, ethanol, acetone, and other common organic solvents. Limited solubility in water. | Inferred from the properties of similar carboxylic acids. |

| pKa | Estimated to be around 4.5. | Based on the pKa of cyclopropanecarboxylic acid (4.83). The electron-withdrawing phenyl group is expected to slightly increase the acidity. |

| LogP | 1.46 | [4] |

| Polar Surface Area | 71.07 Ų | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from phenylacetonitrile. The general workflow involves the formation of the cyclopropane ring followed by hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound involves the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base, followed by hydrolysis of the resulting 1-phenylcyclopropanecarbonitrile.

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

-

To a stirred solution of phenylacetonitrile (1 equivalent) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 equivalents) in a suitable organic solvent (e.g., dichloromethane or toluene), add a 50% aqueous solution of sodium hydroxide.

-

To this biphasic mixture, add 1,2-dibromoethane (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-phenylcyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

-

Reflux the crude 1-phenylcyclopropanecarbonitrile with a strong acid (e.g., a mixture of sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide).

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using acidic hydrolysis, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

If using basic hydrolysis, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration or extract the acidified solution with an organic solvent.

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of a hot solvent or a solvent mixture (e.g., ethanol/water, acetone/water, or toluene).

-

If colored impurities are present, treat the hot solution with activated charcoal and filter through a pad of celite while hot.[5]

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[5]

-

Dry the crystals under vacuum to obtain pure this compound.

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | - Aromatic protons (C₆H₅): Multiplet in the range of δ 7.2-7.5 ppm. - Cyclopropyl protons (CH₂-CH₂): Complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm. The diastereotopic nature of the methylene protons leads to complex splitting patterns. - Carboxylic acid proton (COOH): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Carboxylic acid carbon (COOH): Signal in the range of δ 175-185 ppm. - Aromatic carbons (C₆H₅): Multiple signals between δ 125-140 ppm. The ipso-carbon (attached to the cyclopropane ring) will be a quaternary signal. - Quaternary cyclopropyl carbon (C-Ph): A signal around δ 30-40 ppm. - Cyclopropyl methylene carbons (CH₂): Signals in the range of δ 10-20 ppm. |

| FT-IR (cm⁻¹) | - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C=O stretch (carboxylic acid): Strong, sharp peak around 1700 cm⁻¹. - C=C stretch (aromatic): Peaks around 1600 and 1450 cm⁻¹. - C-O stretch (carboxylic acid): A band in the 1210-1320 cm⁻¹ region. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 162. - Major Fragments: Loss of the carboxyl group (-COOH, m/z = 117), loss of the phenyl group (-C₆H₅, m/z = 87), and fragments characteristic of the phenyl and cyclopropyl moieties. |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the strained cyclopropane ring.

-

Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Cyclopropane Ring: The three-membered ring is susceptible to ring-opening reactions under certain conditions, such as treatment with strong electrophiles or transition metal catalysts. The presence of the phenyl group can influence the regioselectivity of such reactions. However, the ring is generally stable under standard synthetic transformations involving the carboxylic acid group.

Biological Activity and Drug Development Potential

While there is limited information on the direct biological activity of this compound itself, its derivatives, particularly amides, have shown significant promise in drug discovery.

-

Antidepressant and Psychoactive Agents: The 1-phenylcyclopropane carboxamide core is found in molecules with antidepressant and psychoactive properties.

-

Cystic Fibrosis Treatment: Certain derivatives have been investigated for their potential in treating cystic fibrosis.

The rigid and well-defined three-dimensional structure of the 1-phenylcyclopropane moiety makes it an attractive scaffold for the design of ligands that can selectively interact with biological targets.

Conclusion

This compound is a versatile chemical entity with a unique structural motif that holds considerable potential for the development of novel therapeutics. This guide has summarized its fundamental properties, provided detailed experimental protocols for its synthesis and purification, and highlighted its relevance in the field of drug discovery. Further exploration of its biological activities and its utility as a scaffold in medicinal chemistry is warranted.

References

1-Phenylcyclopropanecarboxylic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylcyclopropanecarboxylic acid, including its chemical structure, IUPAC name, physicochemical properties, synthesis, and analytical methods. Additionally, it explores its potential biological activities, drawing parallels with structurally related compounds.

Chemical Structure and IUPAC Name

This compound is a carboxylic acid containing a cyclopropane ring substituted with a phenyl group at the same carbon as the carboxyl group.

IUPAC Name: 1-phenylcyclopropane-1-carboxylic acid[1]

Chemical Structure:

Image Source: PubChem CID 69555

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 85-87 °C | |

| SMILES | O=C(O)C1(c2ccccc2)CC1 | |

| InChI Key | IWWCCNVRNHTGLV-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the alkylation of phenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring, followed by the hydrolysis of the nitrile group to a carboxylic acid. This method is analogous to the synthesis of similar cycloalkanecarboxylic acids.[2]

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This step involves a phase-transfer catalyzed cyclization reaction.

-

Reactants: Phenylacetonitrile, 1,2-dibromoethane, a strong aqueous base (e.g., 50% sodium hydroxide), and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

-

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, add phenylacetonitrile, the phase-transfer catalyst, and the aqueous sodium hydroxide solution.

-

While stirring vigorously, add 1,2-dibromoethane dropwise, maintaining the reaction temperature.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture is worked up by separating the organic layer, washing with water, and drying over an anhydrous salt (e.g., magnesium sulfate).

-

The crude 1-phenylcyclopropanecarbonitrile is then purified, typically by vacuum distillation.

-

Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to this compound

The nitrile intermediate is hydrolyzed to the final carboxylic acid product.

-

Reactants: 1-Phenylcyclopropanecarbonitrile and a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

Procedure (Acid-catalyzed):

-

Heat a mixture of 1-phenylcyclopropanecarbonitrile and aqueous sulfuric acid at reflux.

-

Monitor the reaction progress until the nitrile is fully consumed.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ether).

-

Wash the organic extract, dry it, and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by recrystallization.

-

Analytical Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

| Parameter | Description |

| Column | A C18 stationary phase is suitable for this analysis. |

| Mobile Phase | A mixture of acetonitrile (ACN) and water, with an acidic modifier like phosphoric acid or formic acid, is typically used. For Mass Spectrometry (MS) detection, formic acid is preferred over non-volatile phosphoric acid.[3] |

| Detection | UV detection is appropriate for this compound due to the presence of the phenyl group. |

| General Conditions | An isocratic elution with a simple mobile phase is often sufficient.[3] |

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the readily available scientific literature, the toxicity of a structurally related compound provides a plausible hypothesis for its mechanism of action. The drug panadiplon is metabolized to a cyclopropane carboxylic acid derivative, which has been shown to cause hepatic toxicity.[4] The proposed mechanism involves the inhibition of mitochondrial fatty acid β-oxidation.[4]

This inhibition can lead to a cascade of downstream effects, including impaired energy metabolism and cellular damage. The workflow for this proposed toxicological pathway is illustrated below.

Caption: Proposed mechanism of this compound toxicity.

It is crucial to note that this pathway is extrapolated from studies on a similar molecule and requires direct experimental validation for this compound.

Conclusion

This technical guide provides foundational information for researchers and professionals working with this compound. The provided synthesis and analytical methodologies offer a starting point for laboratory work. The exploration of potential biological activity, based on the toxicological profile of a related compound, highlights an area for future investigation. Further research is warranted to fully elucidate the pharmacological and toxicological properties of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 3. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Phenylcyclopropanecarboxylic Acid (CAS 6120-95-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclopropanecarboxylic acid, identified by CAS number 6120-95-2, is a valuable chemical intermediate with a unique structural motif that has garnered significant interest in the field of medicinal chemistry and drug development. Its rigid cyclopropane ring fused with a phenyl group provides a scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis protocols, spectral data, and its burgeoning applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors for oncology and as ligands for sigma-1 receptors.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 85-87 °C.[1][2] Its molecular formula is C₁₀H₁₀O₂, corresponding to a molecular weight of approximately 162.19 g/mol .[1][3]

| Property | Value | Source(s) |

| CAS Number | 6120-95-2 | [1][3][4] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |

| Molecular Weight | 162.19 g/mol | [1][3] |

| Melting Point | 85-87 °C | [1][2] |

| Physical Form | Solid | [1][2] |

| InChI Key | IWWCCNVRNHTGLV-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)C1(CC1)c2ccccc2 | [1] |

Synthesis

A common and effective method for the synthesis of this compound involves a two-step process starting from phenylacetonitrile. This process includes the alkylation of phenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring, followed by the hydrolysis of the nitrile group to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This step involves the α-alkylation of a 2-phenyl acetonitrile derivative with 1,2-dibromoethane.

-

Reagents: Substituted 2-phenyl acetonitrile, 1,2-dibromoethane, Sodium Hydroxide (NaOH), Water.

-

Procedure:

-

In a reaction vessel, combine the substituted 2-phenyl acetonitrile with 1,2-dibromoethane.

-

Add an aqueous solution of sodium hydroxide to the mixture. The use of NaOH in water has been shown to give good yields.[5]

-

The reaction is typically stirred at a controlled temperature (e.g., 60 °C) to facilitate the cyclopropanation reaction.[6]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).[5]

-

Upon completion, the product, 1-phenylcyclopropanecarbonitrile, is isolated through standard workup procedures, which may include extraction and purification.

-

Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to this compound

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid.

-

Reagents: 1-Phenylcyclopropanecarbonitrile, Concentrated Hydrochloric Acid (HCl).

-

Procedure:

-

Treat the 1-phenylcyclopropanecarbonitrile intermediate with concentrated hydrochloric acid.[6]

-

Heat the reaction mixture to facilitate the hydrolysis.

-

After the reaction is complete, the desired product, this compound, is isolated. This may involve cooling the solution to induce crystallization, followed by filtration and drying.

-

Caption: General workflow for the synthesis of this compound.

Spectral Data

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.

-

¹³C NMR: The carboxyl carbon typically appears in the downfield region of the spectrum.

-

¹H NMR: The protons on the phenyl ring and the cyclopropane ring will have distinct chemical shifts. The acidic proton of the carboxyl group is also a key feature. A reported ¹H NMR spectrum in CDCl₃ shows a multiplet at 7.3 ppm for the 5 aromatic protons, and two quartets at 1.66 and 1.26 ppm for the 4 cyclopropane protons.[5]

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid and a strong C=O stretch.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition, with a calculated m/z for [C₁₀H₁₀O₂]+ of 162.19.[5]

Applications in Drug Development

The rigid scaffold of this compound and its derivatives has made it a privileged structure in the design of bioactive molecules, particularly in the areas of oncology and neuroscience.

TTK Kinase Inhibitors for Cancer Therapy

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][7] In many cancer cells, TTK is overexpressed, making it an attractive therapeutic target.[7][8]

Derivatives of this compound have been instrumental in the development of potent and selective TTK inhibitors. These inhibitors typically bind to the ATP-binding pocket of the TTK enzyme, blocking its kinase activity.[1][4][9] This inhibition disrupts the SAC, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.[1]

Caption: Mechanism of TTK inhibition by this compound derivatives.

Sigma-1 Receptor Ligands

Derivatives of this compound have also been investigated as ligands for the sigma-1 receptor, a unique intracellular chaperone protein.[2][10] Sigma-1 receptor ligands have shown potential in the treatment of a variety of central nervous system disorders. These compounds are being explored for their potential as antitussive (anti-cough), anticonvulsant, and anti-ischemic agents.[2] The interaction of these ligands with the sigma-1 receptor can modulate various downstream signaling pathways, offering therapeutic benefits.

Biological Activity Data

The biological activity of derivatives of this compound is a subject of ongoing research. The following table summarizes some of the reported activities.

| Compound Type | Target | Biological Activity | Reported Potency | Source(s) |

| 1-Phenylcyclopropane carboxamide derivatives | TTK Kinase | Inhibition of cancer cell proliferation | - | [5] |

| Carboxamide substituted 3-(1H-indazol-3-yl)benzenesulfonamides | TTK Kinase | Potent TTK inhibition | IC₅₀ < 10 nM | [11] |

| 1-Phenylcycloalkanecarboxylic acid derivatives | Sigma-1 Receptor | Selective binding | High affinity | [2] |

Conclusion

This compound is a versatile building block in medicinal chemistry, offering a rigid and tunable scaffold for the development of novel therapeutics. Its derivatives have demonstrated significant potential as inhibitors of TTK kinase for cancer treatment and as ligands for the sigma-1 receptor, highlighting the broad therapeutic applicability of this chemical moiety. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. What are TTK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TTK promotes HER2 + breast cancer cell migration, apoptosis, and resistance to targeted therapy by modulating the Akt/mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are TTK modulators and how do they work? [synapse.patsnap.com]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificarchives.com [scientificarchives.com]

- 9. scbt.com [scbt.com]

- 10. A new sigma ligand, (+/-)-PPCC, antagonizes kappa opioid receptor-mediated antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scientificarchives.com [scientificarchives.com]

An In-depth Technical Guide to 1-Phenylcyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenylcyclopropanecarboxylic acid, a compound of significant interest in medicinal chemistry and organic synthesis. This document details its structural and physicochemical characteristics, spectroscopic profile, reactivity, and a validated synthetic protocol. Furthermore, it explores its emerging role in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Physical and Chemical Properties

This compound is a white to cream-colored crystalline solid at room temperature.[1][2] Its core structure consists of a cyclopropane ring directly attached to a phenyl group and a carboxylic acid moiety at the same carbon atom.

Quantitative Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [2][3] |

| Molecular Weight | 162.19 g/mol | [3][4] |

| Melting Point | 83.5-89.5 °C | [3][4] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. A boiling point of 94–95 °C at 26 mmHg has been reported for the parent cyclopropanecarboxylic acid and can be used as an estimate for vacuum distillation. | [5] |

| pKa | A predicted pKa of 4.57 has been reported for the related isomer, trans-2-phenylcyclopropane-1-carboxylic acid. The pKa of the title compound is expected to be in a similar range due to the electron-withdrawing nature of the phenyl group. | [6] |

| Appearance | White to cream crystals or powder | [1][2] |

Note: The pKa value is a critical parameter for drug development, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile. An experimental determination for this compound is recommended for precise formulation and pharmacokinetic studies.

Solubility Profile

Spectroscopic and Analytical Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (in the aromatic region, ~7.2-7.5 ppm) and the cyclopropyl protons. The diastereotopic methylene protons of the cyclopropane ring would likely appear as a complex multiplet. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum would display signals for the phenyl carbons, the quaternary cyclopropyl carbon attached to the phenyl and carboxyl groups, the two methylene carbons of the cyclopropane ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by:

-

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration of the carbonyl group, expected around 1700 cm⁻¹.

-

C-H stretching vibrations of the aromatic and cyclopropyl groups.

-

C=C stretching vibrations of the phenyl ring.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and fragmentation of the cyclopropane and phenyl rings.

Reactivity and Stability

The chemical reactivity of this compound is influenced by the strained cyclopropane ring and the carboxylic acid functionality.

-

Ring Strain: The three-membered ring is highly strained, making it susceptible to ring-opening reactions under certain conditions, such as with strong electrophiles or in radical reactions. The presence of the phenyl group can stabilize adjacent carbocations or radicals, influencing the regioselectivity of such reactions.

-

Carboxylic Acid Group: The carboxylic acid moiety undergoes typical reactions such as esterification, amidation, and reduction.

-

Thermal Stability: While specific data on the thermal decomposition of this compound is not available, carboxylic acids, in general, can undergo decarboxylation at elevated temperatures. The stability of the cyclopropane ring may also be compromised at high temperatures.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for this compound.

Synthesis of this compound

A common and efficient method for the synthesis of 1-substituted cyclopropanecarboxylic acids is through phase-transfer catalyzed alkylation of a nitrile followed by hydrolysis. The following is a detailed protocol adapted from established procedures.[9][10]

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq) in a suitable organic solvent (e.g., toluene).

-

Add a 50% aqueous solution of sodium hydroxide (excess).

-

Heat the mixture to 50-60 °C and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropanecarbonitrile.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

-

Reflux the purified 1-phenylcyclopropanecarbonitrile with a strong acid (e.g., a mixture of concentrated sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide followed by acidification) for several hours.

-

Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

-

After completion, cool the reaction mixture and, if basic hydrolysis was performed, acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Experimental Workflow for Synthesis

Caption: Synthetic route to this compound.

Determination of Melting Point

-

Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially, and then slow to 1-2 °C per minute as the melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of pKa (Potentiometric Titration)

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the solution of the acid with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot a titration curve (pH versus volume of titrant added).

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Role in Drug Discovery and Signaling Pathways

This compound and its derivatives have emerged as valuable scaffolds in drug discovery. Of particular note is their application as inhibitors of Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1) kinase.

TTK is a crucial component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[11] Overexpression of TTK is observed in various cancers, making it an attractive therapeutic target.[12][13][14] Inhibition of TTK disrupts the SAC, leading to chromosomal instability and ultimately, cell death in rapidly dividing cancer cells.[11]

Derivatives of this compound have been investigated as part of a novel class of TTK inhibitors.[15] The rigid cyclopropyl scaffold helps to position the phenyl group and other substituents optimally within the ATP-binding pocket of the TTK enzyme, contributing to high potency and selectivity. The carboxylic acid moiety can be a key interaction point or can be modified to other functional groups to fine-tune the pharmacological properties of the inhibitor.

Simplified TTK Signaling Pathway and Inhibition

Caption: Role of TTK in the spindle assembly checkpoint and its inhibition.

Conclusion

This compound is a versatile building block with well-defined physical and chemical properties. Its rigid structure and the presence of key functional groups make it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. The demonstrated utility of its derivatives as potent TTK kinase inhibitors highlights its potential for the development of novel anticancer therapeutics. This guide provides a solid foundation of its core properties and methodologies for its synthesis and characterization, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences. Further experimental investigation into its quantitative solubility and pKa will be beneficial for its broader application.

References

- 1. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 反式-2-苯基环丙烷-1-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 15. 1-Phenylcyclopentanecarboxylic acid(77-55-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

1-Phenylcyclopropanecarboxylic acid molecular weight and formula

An In-depth Technical Guide on 1-Phenylcyclopropanecarboxylic Acid

This guide provides detailed information on the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chemical compound with the molecular formula C10H10O2.[1][2][3][4] Its molecular weight is approximately 162.19 g/mol .[1][2][4]

Quantitative Molecular Data Summary

For ease of comparison and quick reference, the fundamental molecular data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.19 g/mol [4] |

| IUPAC Name | 1-phenylcyclopropane-1-carboxylic acid[1] |

| CAS Number | 6120-95-2[1][2] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name and its core molecular properties.

Caption: Relationship between this compound and its key molecular identifiers.

References

An In-depth Technical Guide to 1-Phenylcyclopropanecarboxylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenylcyclopropanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. This document details its historical discovery, key synthesis protocols, and a thorough characterization of its physicochemical and spectroscopic properties. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows, adhering to specified formatting guidelines.

Introduction

This compound is a carboxylic acid derivative of phenylcyclopropane. The presence of the strained cyclopropyl ring adjacent to a phenyl group imparts unique electronic and conformational properties to the molecule, making it a valuable building block in the synthesis of more complex structures, including pharmacologically active compounds. This guide aims to be a centralized resource for researchers, covering the fundamental aspects of this compound from its inception to its modern applications.

Discovery and History

The first synthesis of this compound can be traced back to the work of Nickell and Allen in 1954. Their method involved the reaction of phenylacetonitrile with ethylene bromide in the presence of a strong base to form 1-phenyl-1-cyanocyclopropane, which was then hydrolyzed to the desired carboxylic acid. This two-step approach has remained a foundational method for the synthesis of this and related compounds. Early studies focused on the chemical properties and reactivity of the cyclopropane ring. In subsequent years, derivatives of this compound have been explored for their potential biological activities, including applications in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6120-95-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | White to cream solid (crystals or powder) | [2] |

| Melting Point | 85-87 °C | |

| pKa | ~4.39 (estimated based on 1-phenylcyclopentanecarboxylic acid) | [3] |

| LogP | 2.00 | [4] |

| Solubility | Soluble in chloroform and ethyl acetate. Generally, carboxylic acids of this nature have limited solubility in water but are soluble in many organic solvents such as alcohols, ethers, and acetone.[5] |

Spectroscopic Data

The structural characterization of this compound is well-established through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxyl group.

Table 2: ¹H NMR (300 MHz, CDCl₃) Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.3 (approx.) | multiplet | 5H | Aromatic protons (C₆H₅) |

| 1.66 | quartet | 2H | Cyclopropyl protons (-CH₂) |

| 1.26 | quartet | 2H | Cyclopropyl protons (-CH₂) |

| 10-13 (variable) | broad singlet | 1H | Carboxylic acid proton (-COOH) |

Note: The chemical shift of the carboxylic acid proton is variable and depends on concentration and solvent.[1][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~179-185 | Carboxylic acid carbon (-C OOH) |

| ~138-142 | Quaternary aromatic carbon (ipso-C) |

| ~128-130 | Aromatic methine carbons (-C H) |

| ~126-128 | Aromatic methine carbons (-C H) |

| ~25-30 | Quaternary cyclopropyl carbon |

| ~16-20 | Cyclopropyl methylene carbons (-C H₂) |

Note: Specific peak assignments can be confirmed with 2D NMR techniques.[7][8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the carboxylic acid functional group.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H (Carboxylic Acid) | Very broad |

| ~3050 | C-H (Aromatic) | Stretch |

| ~2950 | C-H (Cyclopropyl) | Stretch |

| 1760-1690 | C=O (Carboxylic Acid) | Strong, sharp |

| ~1600, ~1500 | C=C (Aromatic) | Stretch |

| 1320-1210 | C-O (Carboxylic Acid) | Stretch |

| 950-910 | O-H (Carboxylic Acid) | Bend |

Reference: General principles of IR spectroscopy for carboxylic acids.[11][12][13]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment | Description |

| 162 | [C₁₀H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl fragment) |

Reference: General fragmentation patterns of carboxylic acids.[5][14][15]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of 1-Phenyl-1-cyanocyclopropane

This procedure is adapted from established methods for the cyclopropanation of phenylacetonitrile.

Materials:

-

Phenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in water.

-

Add powdered sodium hydroxide (2.0 eq) to the mixture.

-

Add 1,2-dibromoethane (1.0 eq) dropwise to the reaction mixture.

-

Heat the mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-phenyl-1-cyanocyclopropane.

-

The crude product can be purified by column chromatography on silica gel.

Hydrolysis of 1-Phenyl-1-cyanocyclopropane to this compound

This procedure describes the hydrolysis of the nitrile intermediate to the final carboxylic acid.

Materials:

-

1-Phenyl-1-cyanocyclopropane

-

Sodium hydroxide (NaOH) or Concentrated Hydrochloric Acid (HCl)

-

Water

-

Diethyl ether

-

Concentrated Hydrochloric Acid (for acidification if using NaOH for hydrolysis)

-

Anhydrous magnesium sulfate

Procedure (Alkaline Hydrolysis):

-

In a round-bottom flask equipped with a reflux condenser, add 1-phenyl-1-cyanocyclopropane and a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[16][17][18][19]

Procedure (Acidic Hydrolysis):

-

In a round-bottom flask equipped with a reflux condenser, add 1-phenyl-1-cyanocyclopropane to concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Synthesis of this compound.

References

- 1. 1-Phenyl-1-cyclopropanecarboxylic acid 97 6120-95-2 [sigmaaldrich.com]

- 2. H27525.14 [thermofisher.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. youtube.com [youtube.com]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. compoundchem.com [compoundchem.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. uni-saarland.de [uni-saarland.de]

- 15. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 16. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents [patents.google.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Phenylcyclopropanecarboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopropanecarboxylic acid and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. The rigid cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules, making it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key literature surrounding this compound, with a focus on its synthesis, biological activity as an N-methyl-D-aspartate (NMDA) receptor antagonist, and its potential applications in the treatment of neurological disorders.

Chemical Properties and Synthesis

This compound is a crystalline solid with a molecular weight of 162.19 g/mol . Its structure consists of a phenyl group and a carboxylic acid moiety attached to the same carbon atom of a cyclopropane ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6120-95-2 | |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| Melting Point | 85-87 °C | |

| Appearance | Solid |

Experimental Protocol: Synthesis of this compound Derivatives

A general and efficient method for the synthesis of 1-phenylcyclopropane carboxamide derivatives has been reported, which involves a two-step process starting from commercially available 2-phenylacetonitrile.[1]

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This step involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane. The reaction is a cyclopropanation achieved under basic conditions.

-

Materials:

-

Substituted 2-phenylacetonitrile

-

1,2-dibromoethane

-

Base (e.g., NaOH, KOH, K₂CO₃)

-

Solvent (e.g., Water)

-

-

Procedure:

-

To a solution of the substituted 2-phenylacetonitrile in water, add the chosen base.

-

Add 1,2-dibromoethane to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., 60 °C) for a specified time.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropanecarbonitrile.

-

Purify the product by column chromatography if necessary.

-

Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to this compound

The cyano group of the intermediate is hydrolyzed to a carboxylic acid using a strong acid.

-

Materials:

-

1-Phenylcyclopropanecarbonitrile

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Treat the 1-phenylcyclopropanecarbonitrile with concentrated hydrochloric acid.

-

Heat the reaction mixture under reflux.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid.

-

Filter the solid product, wash with water, and dry to yield this compound.

-

This synthetic route provides good yields and can be adapted for the preparation of various substituted derivatives.[1]

Biological Activity and Mechanism of Action

The primary biological activity of interest for derivatives of this compound is their role as NMDA receptor antagonists.[2] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[3] However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in a variety of neurological and psychiatric disorders.[3]

Derivatives of 1-phenylcyclopropanecarboxamide, such as the clinically used antidepressant milnacipran, have been shown to bind to the NMDA receptor and act as antagonists.[2] This antagonism is thought to be a key component of their therapeutic effects.

Quantitative Data on NMDA Receptor Binding

The binding affinity of several (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives for the NMDA receptor has been evaluated in vitro.[2]

Table 2: NMDA Receptor Binding Affinity of 1-Phenylcyclopropanecarboxamide Derivatives

| Compound | Derivative | IC₅₀ (µM) |

| 1 | Milnacipran (N,N-diethyl) | 6.3 ± 0.3 |

| 7 | N-methyl derivative | 13 ± 2.1 |

| 8 | N,N-dimethyl derivative | 88 ± 1.4 |

| 12 | Aminomethyl homologue | 10 ± 1.2 |

Data from reference[2]

These compounds also demonstrated protective effects against NMDA-induced lethality in mice, confirming their in vivo antagonist activity.[2]

Experimental Protocol: NMDA Receptor Binding Assay (General Overview)

While the specific protocol used for the data in Table 2 is not detailed in the abstract, a general competitive binding assay to determine IC₅₀ values for NMDA receptor antagonists would typically involve the following steps:

-

Preparation of Synaptic Membranes: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate synaptic membranes, which are rich in NMDA receptors.

-

Radioligand Binding: Incubate the synaptic membranes with a known radiolabeled NMDA receptor antagonist (e.g., [³H]dizocilpine) and varying concentrations of the test compound (e.g., this compound derivatives).

-

Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined from this curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key concepts related to the synthesis and mechanism of action of this compound derivatives.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [edgccjournal.org]

The Cyclopropane Ring: A Small Scaffold with Big Biological Significance in Carboxylic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, imparts a remarkable array of biological activities when incorporated into carboxylic acid-containing molecules. Its inherent ring strain and unique stereoelectronic properties offer medicinal chemists a powerful tool to enhance potency, modulate pharmacokinetics, and create novel therapeutic agents. This technical guide delves into the core biological significance of the cyclopropane moiety in carboxylic acids, exploring key examples from insecticide development, neurotransmission, and antimicrobial research. We will examine the quantitative aspects of their biological activity, detail the experimental protocols for their synthesis and evaluation, and visualize the intricate signaling pathways they influence.

Physicochemical Properties and General Biological Relevance

The high ring strain (approximately 27.5 kcal/mol) and significant s-character of the C-C bonds in a cyclopropane ring bestow upon it unique properties that are advantageous in drug design.[1] The rigid nature of the ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to biological targets and thereby increasing potency and selectivity.[1][2][3] This conformational rigidity can also contribute to a more favorable entropic profile upon binding to a receptor.[4]

Furthermore, the cyclopropane group is often more resistant to metabolic degradation by enzymes such as cytochrome P450s compared to more flexible alkyl chains.[1][2] This enhanced metabolic stability can lead to an improved pharmacokinetic profile, including a longer in vivo half-life.[2] The introduction of a cyclopropane ring can also modulate a molecule's lipophilicity and aqueous solubility, further refining its drug-like properties.[1]

Case Studies: Cyclopropane Carboxylic Acids in Action

To illustrate the profound impact of the cyclopropane ring, we will explore three distinct classes of biologically active carboxylic acids where this moiety is central to their function.

Pyrethroid Insecticides: Potent Neurotoxins

Pyrethroids are a major class of synthetic insecticides that are esters of a substituted cyclopropanecarboxylic acid, most notably chrysanthemic acid.[5] Their potent insecticidal activity stems from their ability to modulate the function of voltage-gated sodium channels in the nervous system of insects.[2][6][7]

Mechanism of Action: Pyrethroids bind to the open state of voltage-gated sodium channels, preventing their closure and leading to a prolonged influx of sodium ions.[2] This results in membrane depolarization, repetitive nerve firing, and ultimately paralysis and death of the insect.[2] The differential sensitivity between insect and mammalian sodium channels contributes to the selective toxicity of pyrethroids.[8]

Quantitative Data on Pyrethroid Activity:

The potency of pyrethroids is often expressed as the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population, or as the effective concentration (EC50) required to elicit a half-maximal response on their molecular target.

| Pyrethroid | Target Organism | Parameter | Value | Reference |

| Lambda-cyhalothrin | Hyalella azteca | 10-d LC50 | 0.45 µg/g OC | [9] |

| Deltamethrin | Hyalella azteca | 10-d LC50 | 0.79 µg/g OC | [9] |

| Bifenthrin | Hyalella azteca | 10-d LC50 | 0.52 µg/g OC | [9] |

| Cyfluthrin | Hyalella azteca | 10-d LC50 | 1.08 µg/g OC | [9] |

| Esfenvalerate | Hyalella azteca | 10-d LC50 | 1.54 µg/g OC | [9] |

| Permethrin | Hyalella azteca | 10-d LC50 | 10.83 µg/g OC | [9] |

Signaling Pathway Visualization:

1-Aminocyclopropane-1-carboxylic Acid (ACC): A Plant Hormone Precursor and Neuromodulator

1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid that plays a dual role in biology. In plants, it is the immediate precursor to the gaseous hormone ethylene, which regulates a wide range of developmental processes and stress responses.[10] In the mammalian central nervous system, ACC acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[11][12]

Role in Ethylene Biosynthesis: ACC is synthesized from S-adenosylmethionine (SAM) by the enzyme ACC synthase. ACC is then converted to ethylene by ACC oxidase.[10]

Interaction with the NMDA Receptor: The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. By acting as a partial agonist at the glycine site, ACC can modulate NMDA receptor activity.[11]

Quantitative Data on ACC Activity:

| Compound | Target | Parameter | Value | Reference |

| [3H]Glycine | NMDA Receptor | KD | ~40 nmol/L | [13] |

| Glycine | NMDA Receptor | EC50 | ~1-3 µM | [14] |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | NMDA Receptor Glycine Site | Agonist Activity | Partial Agonist | [11][12] |

Signaling Pathway Visualizations:

Inhibitors of O-Acetylserine Sulfhydrylase (OASS): Novel Antimicrobial Agents

O-acetylserine sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthesis pathway of bacteria and plants, making it an attractive target for the development of new antibiotics.[15][16] Derivatives of trans-2-substituted-cyclopropane-1-carboxylic acid have been identified as potent inhibitors of this enzyme.[15][17]

Mechanism of Action: These cyclopropane-containing molecules act as mimics of the natural substrate or transition state, binding to the active site of OASS and inhibiting its function. This blocks the production of cysteine, an essential amino acid for bacterial survival.[15]

Quantitative Data on OASS Inhibitor Activity:

| Compound | Target | Parameter | Value | Reference |

| (±)-trans-2-[(1E)-prop-1-en-1-yl]cyclopropanecarboxylic acid | Haemophilus influenzae OASS-A | Kdiss | 1.5 µM | [17] |

| (±)-trans-2-[(1E)-prop-1-en-1-yl]cyclopropanecarboxylic acid | Haemophilus influenzae OASS-A | IC50 | 700 µM | [17] |

| Various acidic derivatives | S. Typhimurium OASS-A and OASS-B | Activity | Nanomolar range | [16] |

Signaling Pathway Visualization:

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of the discussed cyclopropane-containing carboxylic acids.

Synthesis Protocols

Protocol 1: Synthesis of Pyrethroid Insecticides (General Procedure for Esterification)

This protocol describes the final esterification step in the synthesis of many pyrethroids, such as permethrin.

-

Materials: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride, 3-phenoxybenzyl alcohol, anhydrous toluene, pyridine or triethylamine.

-

Procedure:

-

Dissolve 3-phenoxybenzyl alcohol in anhydrous toluene in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add an equimolar amount of a base, such as pyridine or triethylamine, to act as an acid scavenger.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid chloride in anhydrous toluene to the cooled alcohol solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and then a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrethroid.

-

Purify the product by column chromatography or distillation.

-

Protocol 2: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

This protocol is a simplified representation of a common synthetic route.

-

Materials: An appropriate N-protected glycine ester, 1,2-dihaloethane (e.g., 1,2-dichloroethane), a strong base (e.g., lithium diisopropylamide), an appropriate solvent (e.g., THF), and a strong acid (e.g., hydrochloric acid).

-

Procedure:

-

React the N-protected glycine ester with at least two molar equivalents of a strong base in a suitable anhydrous solvent at low temperature (e.g., -78 °C) to form the enolate.

-

Add at least one molar equivalent of 1,2-dihaloethane to the enolate solution and allow the reaction to proceed, forming the cyclopropyl ester.[18]

-

Hydrolyze the resulting ester and remove the protecting group by refluxing with a strong acid (e.g., 6 N HCl) for several hours.[18]

-

After cooling, remove the water under reduced pressure.

-

Purify the resulting amino acid, for example, by ion-exchange chromatography, to yield 1-aminocyclopropane-1-carboxylic acid.[18]

-

Protocol 3: Synthesis of trans-2-Substituted-Cyclopropane-1-Carboxylic Acids

This protocol outlines a general approach for the synthesis of OASS inhibitors.

-

Materials: An appropriate alkyne, ethyl diazoacetate, a rhodium catalyst (e.g., Rh₂(OAc)₄), a suitable solvent (e.g., dichloromethane), and a base for hydrolysis (e.g., sodium hydroxide).

-

Procedure:

-

In an inert atmosphere, dissolve the alkyne and a catalytic amount of the rhodium catalyst in the solvent.

-

Slowly add a solution of ethyl diazoacetate to the reaction mixture at a controlled temperature.

-

Stir the reaction until the starting materials are consumed (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the resulting ethyl cyclopropenecarboxylate derivative by column chromatography.

-

Hydrolyze the ester to the carboxylic acid using a base such as sodium hydroxide in an alcohol/water mixture, followed by acidification.

-

Purify the final trans-2-substituted-cyclopropane-1-carboxylic acid by recrystallization or column chromatography.

-

Biological Assay Protocols

Protocol 4: Electrophysiological Measurement of Pyrethroid Effects on Voltage-Gated Sodium Channels

This protocol uses the whole-cell patch-clamp technique to measure the effect of pyrethroids on sodium currents in cultured neurons or cells expressing sodium channels.

-

Materials: Cultured neuronal cells or cells expressing the sodium channel of interest, external and internal recording solutions, patch-clamp amplifier and data acquisition system, and the pyrethroid compound of interest.

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a target cell.

-

Record baseline sodium currents by applying depolarizing voltage steps from a holding potential.

-

Perfuse the cell with an external solution containing the desired concentration of the pyrethroid.

-

After a suitable incubation period, record the sodium currents again using the same voltage protocol.

-

Analyze the changes in the current kinetics, such as the rate of inactivation and the amplitude of the tail current, to quantify the effect of the pyrethroid.

-

Construct dose-response curves by testing a range of pyrethroid concentrations to determine the EC50.

-

Protocol 5: NMDA Receptor Binding Assay using [³H]Glycine

This radioligand binding assay measures the affinity of compounds for the glycine binding site of the NMDA receptor.

-

Materials: Rat forebrain membrane preparation (as a source of NMDA receptors), [³H]glycine (radioligand), unlabeled glycine (for determining non-specific binding), the test compound (e.g., ACC), assay buffer, and a scintillation counter.

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]glycine and varying concentrations of the test compound.

-

Include control wells with [³H]glycine only (total binding) and [³H]glycine plus a high concentration of unlabeled glycine (non-specific binding).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model to determine the IC50, which can then be converted to a Ki value.

-

Protocol 6: O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay

This is a spectrophotometric assay to measure the inhibition of OASS activity.

-

Materials: Purified OASS enzyme, O-acetylserine (substrate), sodium sulfide (substrate), a chromogenic reagent for sulfide detection (e.g., N,N-dimethyl-p-phenylenediamine), assay buffer, and the cyclopropane carboxylic acid inhibitor.

-

Procedure:

-

Prepare a series of dilutions of the inhibitor.

-

In a microplate, pre-incubate the OASS enzyme with varying concentrations of the inhibitor in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrates, O-acetylserine and sodium sulfide.

-

Allow the reaction to proceed for a fixed time at a controlled temperature.

-

Stop the reaction and measure the amount of remaining sulfide using a chromogenic reagent, which forms a colored product that can be quantified spectrophotometrically.

-

Calculate the percentage of inhibition at each inhibitor concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition as a function of the inhibitor concentration and fit the data to determine the IC50 value.

-

Conclusion

The incorporation of a cyclopropane ring into carboxylic acids provides a versatile and powerful strategy in the design of biologically active molecules. From potent insecticides that have shaped modern agriculture to potential therapeutics targeting fundamental neurological and metabolic pathways, the unique structural and electronic properties of this small carbocycle continue to be exploited by scientists. The quantitative data, detailed experimental protocols, and visualized signaling pathways presented in this guide offer a comprehensive overview for researchers and drug development professionals seeking to harness the biological significance of the cyclopropane ring in their own investigations. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the cyclopropane carboxylic acid motif is poised to remain a cornerstone of innovation in the life sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synthesis of Pyrethroids. | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 13. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toward Overcoming Pyrethroid Resistance in Mosquito Control: The Role of Sodium Channel Blocker Insecticides [mdpi.com]

- 18. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 1-Phenylcyclopropanecarboxylic Acid: A Technical Guide to Future Research

For Immediate Release

This technical guide outlines promising research avenues for 1-Phenylcyclopropanecarboxylic acid and its derivatives, targeting researchers, scientists, and professionals in drug development. The unique structural characteristics of this molecule, featuring a phenyl group attached to a rigid cyclopropane ring, make it a compelling scaffold for the design of novel therapeutic agents across multiple domains. This document provides a comprehensive overview of current knowledge and detailed experimental frameworks to guide future investigations into its potential as a modulator of sigma-1 receptors, an inhibitor of plant ethylene biosynthesis, and as a scaffold for anticancer agents and kinase inhibitors.

Modulation of Sigma-1 Receptors: A Target for Neurological Disorders

The sigma-1 receptor, a unique intracellular chaperone protein, is implicated in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain. Derivatives of 1-phenylcycloalkanecarboxylic acids have emerged as potent and selective ligands for the sigma-1 receptor, suggesting that the 1-phenylcyclopropane scaffold could be a key pharmacophore for this target.[1]

Quantitative Data: Sigma-1 Receptor Binding Affinity